1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide
Overview
Description
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for drug development and research.
Preparation Methods
The synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting intermediate is then subjected to further reactions to introduce the 4-chlorophenyl and N,N-diethylpiperidine-3-carboxamide groups.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, propargyl alcohol, and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance the compound’s biological activity.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable scaffold for the development of new drugs and therapeutic agents. In biology, it has been shown to inhibit key enzymes and signaling pathways involved in disease progression, making it a promising candidate for drug development .
In medicine, 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide has demonstrated significant anticancer activity in preclinical studies. It has been shown to inhibit the phosphorylation of Akt and other downstream biomarkers, leading to the suppression of tumor growth in breast cancer xenograft models
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide involves the inhibition of key molecular targets and pathways. One of the primary targets is the enzyme Akt, which plays a crucial role in cell survival, proliferation, and metabolism . By inhibiting Akt, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Comparison with Similar Compounds
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide is unique in its structure and mechanism of action compared to other similar compounds. Some related compounds include 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), which also targets Akt but has different pharmacokinetic properties and selectivity profiles . Other similar compounds include pyrazolo[3,4-d]pyrimidine derivatives that have been designed for various therapeutic applications, such as CDK2 inhibition and EGFR-TK inhibition .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O/c1-3-26(4-2)21(29)15-6-5-11-27(13-15)19-18-12-25-28(20(18)24-14-23-19)17-9-7-16(22)8-10-17/h7-10,12,14-15H,3-6,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMGAPYNWOHIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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